molecular formula C18H18BrN5O B12620911 3-(4-(3-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine CAS No. 921606-63-5

3-(4-(3-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine

Katalognummer: B12620911
CAS-Nummer: 921606-63-5
Molekulargewicht: 400.3 g/mol
InChI-Schlüssel: JRDIINKNGKEKOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-(3-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a complex organic compound that features a combination of bromophenoxy, piperidinyl, imidazolyl, and pyridazine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the bromophenoxy and piperidinyl intermediates, followed by their coupling with the pyridazine core. The imidazole ring is then introduced through a cyclization reaction. Common reagents used in these reactions include bromine, piperidine, and imidazole, along with various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-(3-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenoxy group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Wissenschaftliche Forschungsanwendungen

3-(4-(3-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(4-(3-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-(3-chlorophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine
  • 3-(4-(3-fluorophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine
  • 3-(4-(3-methylphenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine

Uniqueness

The uniqueness of 3-(4-(3-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine lies in its bromophenoxy group, which can impart distinct chemical and biological properties compared to its chloro, fluoro, and methyl analogs. This can affect its reactivity, binding affinity, and overall efficacy in various applications.

Eigenschaften

CAS-Nummer

921606-63-5

Molekularformel

C18H18BrN5O

Molekulargewicht

400.3 g/mol

IUPAC-Name

3-[4-(3-bromophenoxy)piperidin-1-yl]-6-imidazol-1-ylpyridazine

InChI

InChI=1S/C18H18BrN5O/c19-14-2-1-3-16(12-14)25-15-6-9-23(10-7-15)17-4-5-18(22-21-17)24-11-8-20-13-24/h1-5,8,11-13,15H,6-7,9-10H2

InChI-Schlüssel

JRDIINKNGKEKOH-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1OC2=CC(=CC=C2)Br)C3=NN=C(C=C3)N4C=CN=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.